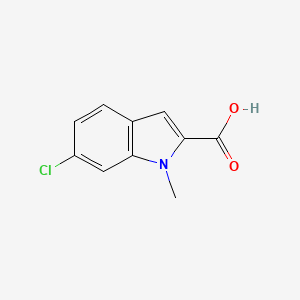
(4-Propoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .
Molecular Structure Analysis
The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .Physical And Chemical Properties Analysis
“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: COX-2 Inhibition
(4-Propoxyphenoxy)acetic acid may be explored for its potential as a selective COX-2 inhibitor in pharmaceutical research. Similar phenoxy acetic acid derivatives have shown potent activity in this area, which is crucial for developing anti-inflammatory drugs .
Organic Synthesis: Precursor for Oxazolines
In organic chemistry, (4-Propoxyphenoxy)acetic acid could serve as a precursor for the synthesis of oxazolines, a class of heterocyclic compounds. These structures are valuable in various chemical reactions and pharmaceutical developments .
Proteomics Research: Biochemical Studies
As a biochemical, (4-Propoxyphenoxy)acetic acid can be used in proteomics research to study protein interactions and functions. It may act as a reagent or a building block in the synthesis of more complex molecules .
Wirkmechanismus
Target of Action
The primary target of (4-Propoxyphenoxy)acetic acid is the Peroxisome proliferator-activated receptor delta (PPARD) . PPARD is a ligand-activated transcription factor that plays a crucial role in the regulation of cellular metabolism .
Mode of Action
(4-Propoxyphenoxy)acetic acid interacts with its target, PPARD, by binding to it . .
Biochemical Pathways
It’s worth noting that ppard, the compound’s target, is involved in various metabolic processes, including lipid metabolism and glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that (4-propoxyphenoxy)acetic acid may belong to, is best described by the ladme model . This model describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug .
Eigenschaften
IUPAC Name |
2-(4-propoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDXUBFHRCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406553 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
713509-19-4 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)







![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
